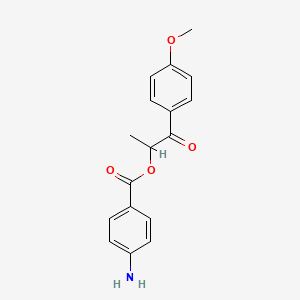

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Vue d'ensemble

Description

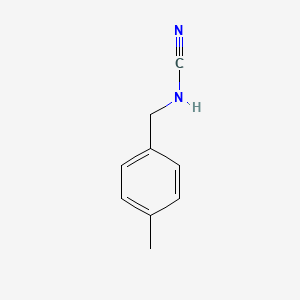

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate, also known as 4-MOMA, is an organic compound belonging to the class of aminobenzoates. It is a derivative of benzoic acid and has been used in a variety of scientific applications. 4-MOMA is a white crystalline solid with a melting point of 122-125 °C. It is soluble in water and ethanol, and slightly soluble in dichloromethane. 4-MOMA has been used in a range of scientific research applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, a fluorescent dye, and a chromogenic substrate in enzyme assays.

Applications De Recherche Scientifique

Health Aspects and Toxicological Profile

Methyl paraben, while not the same compound, shares a similar functional group with the compound and has been extensively studied for its safety profile. It has been used as an antimicrobial preservative in various products for over 50 years. Its acute toxicity in animals suggests it is practically non-toxic by both oral and parenteral routes. In humans, it is readily absorbed, hydrolyzed, and rapidly excreted without evidence of accumulation. Studies have found no significant toxicological effects, including no carcinogenic, mutagenic, or teratogenic effects at high doses. The mechanism of cytotoxic action may be linked to mitochondrial failure induced by membrane permeability transitions (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Presence and Fate

Parabens, sharing a similar benzoate structure, are ubiquitous in aquatic environments due to widespread use in consumer products. Despite relatively efficient elimination by wastewater treatment, these compounds, especially methyl and propyl parabens, persist in surface waters and sediments. Their biodegradability varies, with some by-products showing potential for environmental persistence. The ecological impact, particularly on endocrine disruption, remains a topic of research, with further studies needed to fully understand their stability and toxicity in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation

The degradation of organic pollutants, such as pharmaceuticals, can be achieved through advanced oxidation processes (AOPs), which have been researched for their efficiency in breaking down compounds into less harmful by-products. Although not directly related to the specific compound of interest, this methodology could be applicable for its degradation. AOPs lead to various by-products, depending on the kinetics and mechanisms involved, some of which may exhibit mutagenic or toxic properties, thereby necessitating careful consideration of environmental and health impacts when designing wastewater treatment strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Impurities in Pharmaceutical Context

The synthesis of pharmaceutical compounds often leads to the formation of impurities, which can impact drug safety and efficacy. For example, the synthesis of omeprazole, a proton pump inhibitor, involves processes that can lead to various impurities. Understanding the synthesis routes and potential impurities of pharmaceuticals is crucial for ensuring their safety and therapeutic effectiveness. This knowledge can help in the development of purification strategies and regulatory compliance for pharmaceutical compounds, potentially applicable to the compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(16(19)12-5-9-15(21-2)10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-11H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJZQDPQLYRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206014 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160264-16-3 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)

![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)